molecular formula C23H40N4 B12537825 1H-Pyrazole, 1,1'-methylenebis[3,5-bis(2-methylpropyl)- CAS No. 662149-53-3

1H-Pyrazole, 1,1'-methylenebis[3,5-bis(2-methylpropyl)-

Cat. No.: B12537825
CAS No.: 662149-53-3
M. Wt: 372.6 g/mol
InChI Key: MYHFGNKRCRWKNZ-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge and substituted with 3,5-bis(2-methylpropyl) groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] can be achieved through various synthetic routes. One common method involves the Vilsmeier reaction, which is used to synthesize pyrazole-containing aldehydes . This reaction typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the substituent groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] is unique due to its specific substitution pattern and the presence of a methylene bridge connecting two pyrazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

662149-53-3

Molecular Formula

C23H40N4

Molecular Weight

372.6 g/mol

IUPAC Name

1-[[3,5-bis(2-methylpropyl)pyrazol-1-yl]methyl]-3,5-bis(2-methylpropyl)pyrazole

InChI

InChI=1S/C23H40N4/c1-16(2)9-20-13-22(11-18(5)6)26(24-20)15-27-23(12-19(7)8)14-21(25-27)10-17(3)4/h13-14,16-19H,9-12,15H2,1-8H3

InChI Key

MYHFGNKRCRWKNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1CN2C(=CC(=N2)CC(C)C)CC(C)C)CC(C)C

Origin of Product

United States

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